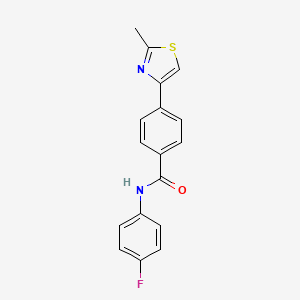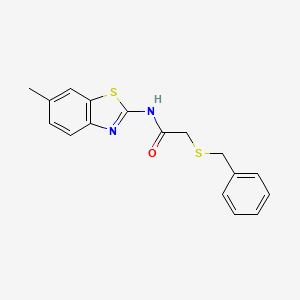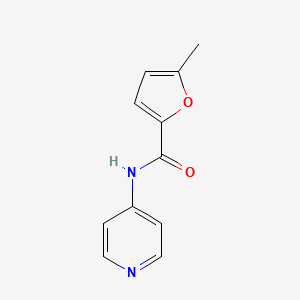
5-methyl-N-4-pyridinyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-4-pyridinyl-2-furamide, also known as M4F, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. M4F is a small molecule that belongs to the class of furan derivatives and is known to modulate the activity of certain ion channels in the central nervous system.
Mécanisme D'action
5-methyl-N-4-pyridinyl-2-furamide modulates the activity of ion channels by binding to specific sites on the channel protein. It has been shown to block the activity of voltage-gated sodium channels by binding to the receptor site in the channel's pore region. This leads to a decrease in the influx of sodium ions and a subsequent decrease in the excitability of neurons. This compound has also been found to activate the transient receptor potential channels, which are involved in the sensation of pain and temperature.
Biochemical and Physiological Effects
This compound has been shown to have both acute and chronic effects on the central nervous system. Acutely, this compound has been found to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to reduce the perception of pain in animal models of neuropathic pain. Chronically, this compound has been found to have neuroprotective effects in animal models of traumatic brain injury. It has also been suggested to have anti-inflammatory effects in animal models of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-N-4-pyridinyl-2-furamide in lab experiments is its specificity for certain ion channels. This allows researchers to selectively target certain pathways and study their effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in chronic studies.
Orientations Futures
There are several future directions for the study of 5-methyl-N-4-pyridinyl-2-furamide. One potential area of research is the development of more potent analogs of this compound that have improved solubility and longer half-lives. Another area of research is the study of this compound in combination with other drugs for the treatment of neurological disorders. Additionally, the effects of this compound on other ion channels and neurotransmitter systems could be explored to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
5-methyl-N-4-pyridinyl-2-furamide can be synthesized using a multi-step process involving the reaction of 2-acetylfuran with 4-chloropyridine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography and recrystallization. The yield of the synthesis process is around 40-50%.
Applications De Recherche Scientifique
5-methyl-N-4-pyridinyl-2-furamide has been extensively studied for its potential therapeutic properties in various neurological disorders such as epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to modulate the activity of certain ion channels such as the voltage-gated sodium channels and the transient receptor potential channels, which are involved in the transmission of pain signals and seizure activity. This compound has also been found to have anti-inflammatory properties and has been suggested as a potential treatment for neuroinflammatory conditions such as multiple sclerosis.
Propriétés
IUPAC Name |
5-methyl-N-pyridin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDISZVLSBCXHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

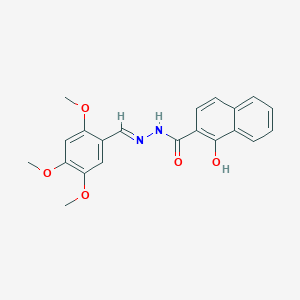

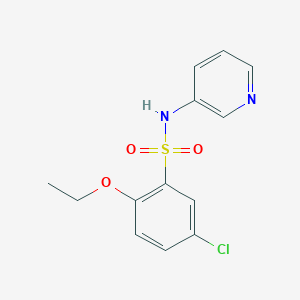
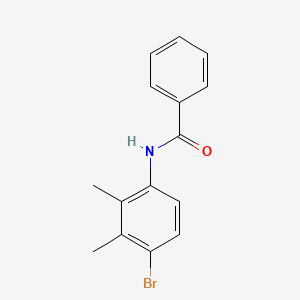
![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

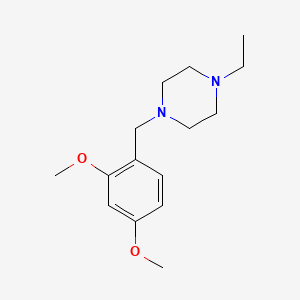


![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)


